3-(Carboxymethyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1423031-09-7 . It has a molecular weight of 209.63 and its IUPAC name is 3-(carboxymethyl)-3-pyrrolidinecarboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO4.ClH/c9-5(10)3-7(6(11)12)1-2-8-4-7;/h8H,1-4H2,(H,9,10)(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
Pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones . This method has been used to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
Drug Discovery
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring—a phenomenon called “pseudorotation”—increases three-dimensional (3D) coverage .
Development of Inverse Agonists
Pyrrolidine derivatives have been used in the development of inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Synthesis of PPARα/γ Functional Activities
Pyrrolidine derivatives have been used in the synthesis of compounds with Peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) functional activities . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .
Safety and Hazards
properties
IUPAC Name |
3-(carboxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4.ClH/c9-5(10)3-7(6(11)12)1-2-8-4-7;/h8H,1-4H2,(H,9,10)(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXUZBPQNXOXOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC(=O)O)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1423031-09-7 |
Source
|
Record name | 3-(carboxymethyl)pyrrolidine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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